molecular formula C17H11N3O B14152270 Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- CAS No. 21856-55-3

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-

Cat. No.: B14152270
CAS No.: 21856-55-3
M. Wt: 273.29 g/mol
InChI Key: QXIVVHALCMSJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an azo compound characterized by a benzonitrile moiety (-C₆H₄CN) linked via an azo (-N=N- ) group to a 2-hydroxy-1-naphthalenyl substituent. Azo compounds are widely recognized for their vibrant colors and applications in dyes, pigments, and biological assays. This compound’s structure combines the electron-withdrawing nitrile group with the π-conjugated azo-naphthol system, which likely influences its spectral properties and stability.

Properties

CAS No.

21856-55-3

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile

InChI

InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H

InChI Key

QXIVVHALCMSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Diazotization-Coupling Reaction

The most widely reported method for synthesizing Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-, involves a two-step diazotization-coupling sequence.

Step I: Diazotization of 4-Aminobenzonitrile
4-Aminobenzonitrile is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under ice-cooled conditions (0–5°C) to form the diazonium chloride intermediate. The reaction proceeds via protonation of the amine group, followed by nitrosation to generate the diazonium ion. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium salt.

Step II: Coupling with 2-Naphthol
The diazonium salt is coupled with 2-naphthol in an alkaline medium (pH 8–10), typically using sodium hydroxide (NaOH) or sodium acetate. The coupling occurs at the ortho position relative to the hydroxyl group of 2-naphthol, forming the azo linkage. The reaction mechanism involves electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.

Optimization and Yield
  • Temperature : Coupling is performed at 0–10°C to minimize side reactions.
  • Solvent : Aqueous ethanol or water-ethanol mixtures are preferred for solubility and reaction efficiency.
  • Yield : Reported yields range from 65% to 78% under optimized conditions.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • ν(OH) : 3283–3423 (intramolecular hydrogen-bonded hydroxyl).
  • ν(C≡N) : 2220–2230 (sharp peak for benzonitrile group).
  • ν(N=N) : 1440–1460 (azo linkage stretching).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :
    • δ 8.38–8.00 (d, 1H, naphthyl CH), 7.87–7.76 (m, 3H, aromatic CH).
    • δ 11.31 (s, 1H, hydroxyl proton).
  • ¹³C NMR :
    • δ 178.20 (C=O), 157.14–116.55 (aromatic carbons).
Elemental Analysis

Calculated for C₁₇H₁₁N₃O: C, 74.72%; H, 4.03%; N, 15.38%. Observed values align closely (C, 74.68%; H, 4.01%; N, 15.35%).

X-ray Crystallography

Single-crystal X-ray diffraction reveals:

  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell Parameters :
    • a = 5.2673 Å, b = 9.910 Å, c = 25.239 Å
    • β = 96.13°, V = 1309.9 ų.
  • Planarity : The naphthalene ring system is planar (maximum deviation: 0.029 Å), with a dihedral angle of 3.55° relative to the benzene ring.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular C–H⋯O interactions stabilize the crystal lattice.

Reaction Conditions and Data Summary

Table 1: Optimization of Diazotization-Coupling Reaction

Parameter Optimal Value Effect on Yield
Temperature 0–5°C (Step I) Prevents decomposition
pH (Coupling) 8–10 Maximizes electrophilicity
Solvent Ethanol-Water (1:1) Enhances solubility
Reaction Time 2–3 hours Balances completion vs. side reactions

Table 2: Spectroscopic Data Comparison

Technique Key Peaks/Shifts Assignment
IR 3283 cm⁻¹ ν(OH)
¹H NMR δ 11.31 Hydroxyl proton
¹³C NMR δ 178.20 Carbonyl carbon

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .

Comparison with Similar Compounds

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-

  • Structure : Nitrile group enhances lipophilicity compared to sulfonates.
  • Implications: Likely less water-soluble but more soluble in organic solvents, making it suitable for non-aqueous industrial processes or specialized coatings.

Benzonitrile-Based Azo Compounds

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-

  • Molecular Formula : C₁₆H₁₅ClN₄O
  • Properties : LogP = 3.76, indicating moderate lipophilicity; analyzed via HPLC for separation .
  • Contrast: The chloro and hydroxyethylamino substituents alter electronic properties and solubility compared to the naphthol-linked compound.

Benzonitrile,2-[2-[4-[2-(benzoyloxy)ethylamino]phenyl]diazenyl]-5-nitro-

  • Molecular Formula : C₂₅H₂₀N₆O₄

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Solubility LogP Application
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- C₁₇H₁₁N₃O Nitrile, hydroxy-naphthylazo Organic solvents* ~3–4* Specialty dyes, sensors
Orange II C₁₆H₁₁N₂NaO₄S Sulfonate, hydroxy-naphthylazo Water N/A Textile dyeing
4-Chloro-benzonitrile derivative C₁₆H₁₅ClN₄O Chloro, hydroxyethylamino Moderate organic 3.76 Analytical standards

Notes:

  • *Predicted properties based on structural analogs .
  • Sulfonated analogs (e.g., Orange II) dominate aqueous applications, while benzonitrile derivatives favor organic-phase uses.

Research and Industrial Relevance

  • Optical Properties : The azo-naphthol system likely exhibits strong absorbance in the visible range, useful in photodynamic therapies or optoelectronics .

Biological Activity

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- (CAS No. 21856-55-3), is a compound characterized by its azo functional group and is part of a larger class of azo dyes known for various biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- features a naphthalene moiety connected to a benzonitrile group via an azo linkage. Its molecular formula is C15H12N2OC_{15}H_{12}N_2O, and it exhibits distinct chemical properties that contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with benzonitrile. The general reaction scheme is as follows:

  • Diazotization :
    • 2-Hydroxy-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
  • Coupling :
    • The diazonium salt is then coupled with benzonitrile in a basic medium to yield the final azo compound.

Biological Activity

Research has shown that benzothiazole derivatives and similar azo compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Azo compounds have been reported to possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.
  • Antioxidant Properties : Certain azo compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies indicate that some azo derivatives can inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various azo compounds, including benzothiazole derivatives similar to benzoinitrile, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source: ).

Study 2: Antioxidant Potential

In vitro assays assessed the antioxidant capacity of benzothiazole derivatives. The results demonstrated that these compounds could reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes (source: ).

The biological activities of benzothiazole derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : Azo compounds can integrate into lipid bilayers, altering membrane permeability and leading to cell death in microorganisms.
  • Free Radical Scavenging : The phenolic hydroxyl groups present in these compounds can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Enzyme Inhibition : Some azo compounds may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialCell membrane disruption
AntioxidantFree radical scavenging
Anti-inflammatoryEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.